Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C17H17N5O3S2 and its molecular weight is 403.48. The purity is usually 95%.
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Scientific Research Applications
- Methyl 4-(dimethylamino)benzoate has been investigated for its antimicrobial properties. In particular, a derivative with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated potent inhibitory activity against microbial growth, comparable to the standard drug vancomycin .
- The thiazolo[5,4-d]thiazole moiety, which is part of this compound, possesses appealing features for applications in organic electronics. Its electron-deficient nature, high oxidative stability, and rigid planar structure enable efficient intermolecular π–π overlap, making it a promising building block for electronic devices .
- Designing nanocarriers that can simultaneously load anticancer drugs and nucleic acids is challenging due to their different physicochemical properties. Methyl 4-(dimethylamino)benzoate could potentially contribute to synergistic drug and gene delivery systems for improved cancer therapy .
- Researchers have synthesized related compounds and evaluated their cytotoxicity. One derivative demonstrated potent effects against prostate cancer cells, highlighting its potential as an antitumor agent .
- The compound’s thermophysical properties have been critically evaluated, including triple point temperature, boiling temperature, critical temperature, density, enthalpy of phase transition, and more. These data are valuable for various applications, such as process design and safety assessments .
- Methyl 4-(dimethylamino)benzoate could serve as a scaffold for drug design. Researchers explore modifications to enhance its bioactivity, solubility, and pharmacokinetic properties, aiming to develop novel therapeutic agents .
Antimicrobial Activity
Organic Electronics
Cancer Therapy Nanocarriers
Cytotoxicity and Antitumor Activity
Thermophysical Property Data
Drug Design and Optimization
Mechanism of Action
Target of Action
Thiazolo[4,5-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to interact with various biological targets such as topoisomerase i , phosphatidylinositol 3-kinase , and ubiquitin specific protease 7 .
Mode of Action
Similar thiazolo[4,5-d]pyrimidines have been reported to inhibit topoisomerase i, an enzyme that alters the supercoiled form of dna during transcription . This inhibition can lead to DNA damage and inhibit the proliferation of cancer cells .
Result of Action
Similar thiazolo[4,5-d]pyrimidines have demonstrated various biological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
methyl 4-[[2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-22(2)17-21-14-13(27-17)15(19-9-18-14)26-8-12(23)20-11-6-4-10(5-7-11)16(24)25-3/h4-7,9H,8H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVCSLBJOWZIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate |
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